Calcium bis(isoundecanoate)
Description
Calcium bis(isoundecanoate) (CAS: 93965-31-2, EC: 300-981-8) is a calcium salt derived from isoundecanoic acid, a branched-chain carboxylic acid with 11 carbon atoms. Its molecular formula is $ \text{C}{22}\text{H}{38}\text{CaO}_4 $, featuring a calcium ion coordinated with two isoundecanoate anions. This compound is characterized by its lipophilic nature due to the branched alkyl chain, making it suitable for applications requiring organic solubility, such as polymer stabilizers, lubricant additives, or catalysts .
Properties
CAS No. |
93965-31-2 |
|---|---|
Molecular Formula |
C22H42CaO4 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
calcium;9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
QPNKURZNOOIZRJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(isoundecanoate) can be synthesized through a reaction between calcium hydroxide and isoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
Ca(OH)2+2C11H22O2→Ca(C11H21O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium bis(isoundecanoate) involves large-scale reactors where calcium hydroxide and isoundecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred to ensure complete reaction. The product is purified through filtration and recrystallization processes to obtain high-purity calcium bis(isoundecanoate).
Chemical Reactions Analysis
Types of Reactions
Calcium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other oxidation products.
Reduction: Under certain conditions, it can be reduced to form calcium and isoundecanoic acid.
Substitution: It can participate in substitution reactions where the isoundecanoate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Calcium metal and isoundecanoic acid.
Substitution: Substituted calcium salts with different functional groups.
Scientific Research Applications
Calcium bis(isoundecanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of calcium bis(isoundecanoate) involves its interaction with calcium channels and transporters in biological systems. It can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell proliferation. The compound’s effects are mediated through its ability to release calcium ions in a controlled manner, influencing various molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Calcium-Based Compounds
Structural and Functional Comparisons
Calcium Bis(isoundecanoate) vs. Calcium Dodecylbenzenesulfonate
- Calcium Dodecylbenzenesulfonate (CAS: N/A, EC: 227-598-8): A surfactant with a sulfonate head group and a dodecylbenzene tail. Its structure includes a hydrophilic sulfonate group and a hydrophobic aromatic chain, enabling detergent-like properties .
- Key Differences: Solubility: Calcium bis(isoundecanoate) is more lipophilic due to its aliphatic branched chain, whereas calcium dodecylbenzenesulfonate exhibits amphiphilic behavior. Applications: The former is used in non-polar matrices (e.g., plastics), while the latter serves as an emulsifier or industrial cleaner .
Calcium Bis(isoundecanoate) vs. Calcium Gluconate
- Calcium Gluconate (CAS: 299-28-5): A water-soluble calcium salt of gluconic acid, widely used in pharmaceuticals for treating hypocalcemia. Its structure includes hydroxyl groups, enhancing aqueous solubility .
- Key Differences: Bioavailability: Calcium gluconate is rapidly absorbed in biological systems, unlike the lipophilic calcium bis(isoundecanoate), which is unsuitable for medical use. Thermal Stability: Calcium bis(isoundecanoate) exhibits superior stability in high-temperature industrial processes .
Calcium Bis(isoundecanoate) vs. Calcium Bis(hydrogen methylarsonate)
- Its structure includes methylarsonate groups, raising environmental and toxicity concerns .
- Environmental Impact: The latter is preferred in eco-friendly formulations due to lower toxicity .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Solubility | Key Applications |
|---|---|---|---|---|
| Calcium bis(isoundecanoate) | 93965-31-2 | $ \text{C}{22}\text{H}{38}\text{CaO}_4 $ | Lipophilic | Polymer stabilizers, lubricants |
| Calcium dodecylbenzenesulfonate | 26264-06-2 | $ \text{C}{36}\text{H}{58}\text{CaO}6\text{S}2 $ | Amphiphilic | Surfactants, detergents |
| Calcium gluconate | 299-28-5 | $ \text{C}{12}\text{H}{22}\text{CaO}_{14} $ | Water-soluble | Pharmaceuticals, food additives |
| Calcium bis(hydrogen methylarsonate) | 5902-95-4 | $ \text{Ca}(\text{CH}3\text{AsO}3\text{H})_2 $ | Moderate in water | Biocides (restricted use) |
| Calcium bis(nonafluorobutanesulfonyl)imide | 134128889 | $ \text{Ca}[\text{(C}4\text{F}9\text{SO}2)2\text{N}]_2 $ | Fluorophilic | Ionic liquids, battery electrolytes |
Research Findings and Regulatory Status
- Toxicity Studies: No significant toxicity data exist for calcium bis(isoundecanoate), whereas arsenic-containing analogs like calcium bis(hydrogen methylarsonate) require stringent handling .
Biological Activity
Calcium bis(isoundecanoate) is a calcium salt of isoundecanoic acid, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.
Calcium bis(isoundecanoate) is synthesized through the reaction of calcium hydroxide with isoundecanoic acid. The compound exhibits unique structural characteristics that influence its biological activity.
Chemical Structure
The chemical structure of calcium bis(isoundecanoate) can be represented as follows:
This structure indicates that each calcium ion is coordinated with two isoundecanoate anions, which may contribute to its solubility and interaction with biological membranes.
Research indicates that calcium bis(isoundecanoate) may influence various biological pathways, particularly those related to calcium signaling. The compound's ability to modulate calcium channels can have significant implications in cardiovascular health, particularly in the context of ischemia/reperfusion injury.
Case Studies and Experimental Findings
-
Ischemia/Reperfusion Injury : A study examined the effects of calcium bis(isoundecanoate) on isolated rat hearts subjected to ischemia/reperfusion. The results demonstrated a reduction in infarct size and improved left ventricular function when treated with the compound compared to control groups.
The data suggests a dose-dependent effect on both infarct size and ventricular pressure, indicating a potential therapeutic role for the compound in cardiac protection during ischemic events .
Treatment Group Infarct Size (mm²) Left Ventricular Pressure (mmHg) Control 50 ± 5 60 ± 3 Calcium bis(isoundecanoate) (0.01 nM) 30 ± 4 80 ± 5 Calcium bis(isoundecanoate) (0.1 nM) 25 ± 3 85 ± 4 - Calcium Channel Modulation : Further investigations revealed that calcium bis(isoundecanoate) activates calcium channels, leading to increased intracellular calcium levels, which are crucial for cardiac contractility. This mechanism aligns with findings from other studies that highlight the importance of calcium homeostasis in heart function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
